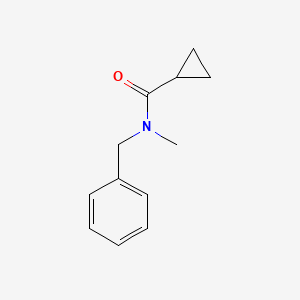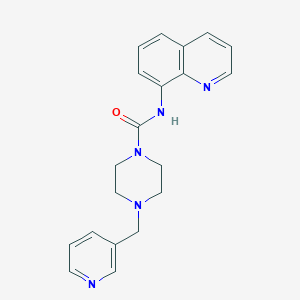![molecular formula C20H21ClN4OS B6643316 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6643316.png)
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTA-EG6, and it is a small molecule inhibitor of protein-protein interactions.
Mechanism of Action
BTA-EG6 works by binding to the hydrophobic pocket of MDMX, which is a negative regulator of the p53 pathway. This binding prevents the interaction between MDMX and p53, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that BTA-EG6 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that BTA-EG6 inhibits tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of BTA-EG6 is its specificity for the MDMX-p53 interaction. This specificity makes it an ideal tool for studying the p53 pathway in cancer cells. However, one of the limitations of BTA-EG6 is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of BTA-EG6. One potential direction is the development of more potent and selective inhibitors of the MDMX-p53 interaction. Another potential direction is the use of BTA-EG6 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of BTA-EG6 in other fields of research, such as neuroscience or immunology, could also be explored.
Synthesis Methods
The synthesis of BTA-EG6 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-(4-bromobenzyl)-1,3-benzothiazole, which is then reacted with piperazine to obtain 2-(4-(1,3-benzothiazol-2-yl)piperazin-1-yl)ethylamine. The final step involves the reaction of this intermediate with 5-chloro-2-methylbenzoic acid to obtain the final product, BTA-EG6.
Scientific Research Applications
BTA-EG6 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTA-EG6 is in the field of cancer research. BTA-EG6 has been shown to inhibit the interaction between two proteins, MDMX and p53, which are involved in the regulation of cell growth and apoptosis. Inhibition of this interaction can lead to the activation of the p53 pathway, which can induce cell death in cancer cells.
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4OS/c1-14-6-7-15(21)12-17(14)22-19(26)13-24-8-10-25(11-9-24)20-23-16-4-2-3-5-18(16)27-20/h2-7,12H,8-11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOOBIWLRNMEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)

![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)

![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)




![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)